molecular formula C10H18N2O3 B499040 (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid CAS No. 1032926-79-6

(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid

Cat. No. B499040
CAS RN: 1032926-79-6
M. Wt: 214.26g/mol
InChI Key: VBMLEMPUUKCWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid” is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H18N2O3/c1-7(2)6-12-4-3-11-10(15)8(12)5-9(13)14/h7-8H,3-6H2,1-2H3,(H,11,15)(H,13,14) . The SMILES representation is CC(C)CN1CCNC(=O)C1CC(=O)O .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is 433.7±30.0 °C at 760 mmHg . The flash point is 216.1±24.6 °C . Unfortunately, the density and melting point were not available in the search results.

Scientific Research Applications

Cardioprotective Effects

A study on a molecule structurally related to (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid, denoted as 1c, showed potential cardioprotective effects against cardiac remodeling in myocardial infarction. The compound demonstrated significant inhibition of angiotensin-converting enzyme and improved cardiac dysfunction markers in vivo, suggesting its potential as an anticoagulant agent to prevent thrombosis in acute myocardial infarction (Khdhiri et al., 2020).

Microbial Production and Environmental Implications

Research on volatile fatty acids (VFAs), including isobutyric and isovaleric acid (structurally related to the compound ), highlighted their potential as replacements for petroleum-based VFAs. These acids are products of microbial fermentation and have applications in synthesizing commercially-important chemicals, showcasing renewability and sustainability. However, the pathways for isobutyric acid and isovaleric acids are not well understood, indicating a need for further research in this area (Bhatia & Yang, 2017).

Piperazine Derivatives in Medicinal Chemistry

Piperazine derivatives, which include the structure of the compound , are significant in drug design due to their presence in a wide array of therapeutic agents. These derivatives have shown varied medicinal potential, such as antipsychotic, anticancer, antiviral, and anti-inflammatory properties. Modifications to the piperazine nucleus can lead to significant differences in medicinal potential, suggesting a broad scope for pharmaceutical applications and research (Rathi et al., 2016).

Environmental Fate and Effects

Research on oxo-process chemicals, including isobutyric acid, has indicated that these compounds are generally of low concern to aquatic life. They are readily biodegradable, and their inadvertent releases into the environment would be rapidly biodegraded in soil and water, posing a negligible threat to aquatic life. This provides insights into the environmental safety and impact of such compounds (Staples, 2001).

Nutritional and Metabolic Aspects in Ruminants

The compound is related to isoacids like isobutyric acid, which play a role in the ruminal and intermediary metabolism of ruminants. These acids are involved in the biosynthesis of amino acids and higher branched-chain volatile fatty acids, influencing microbial fermentation and possibly animal performances (Andries et al., 1987).

Safety and Hazards

“(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid” is labeled as an irritant . It is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7(2)6-12-4-3-11-10(15)8(12)5-9(13)14/h7-8H,3-6H2,1-2H3,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMLEMPUUKCWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNC(=O)C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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